

SIAIS164018: A Technical Guide to its On- and Off-Target Activities

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Compound of Interest

Compound Name: SIAIS164018

Cat. No.: B12405786

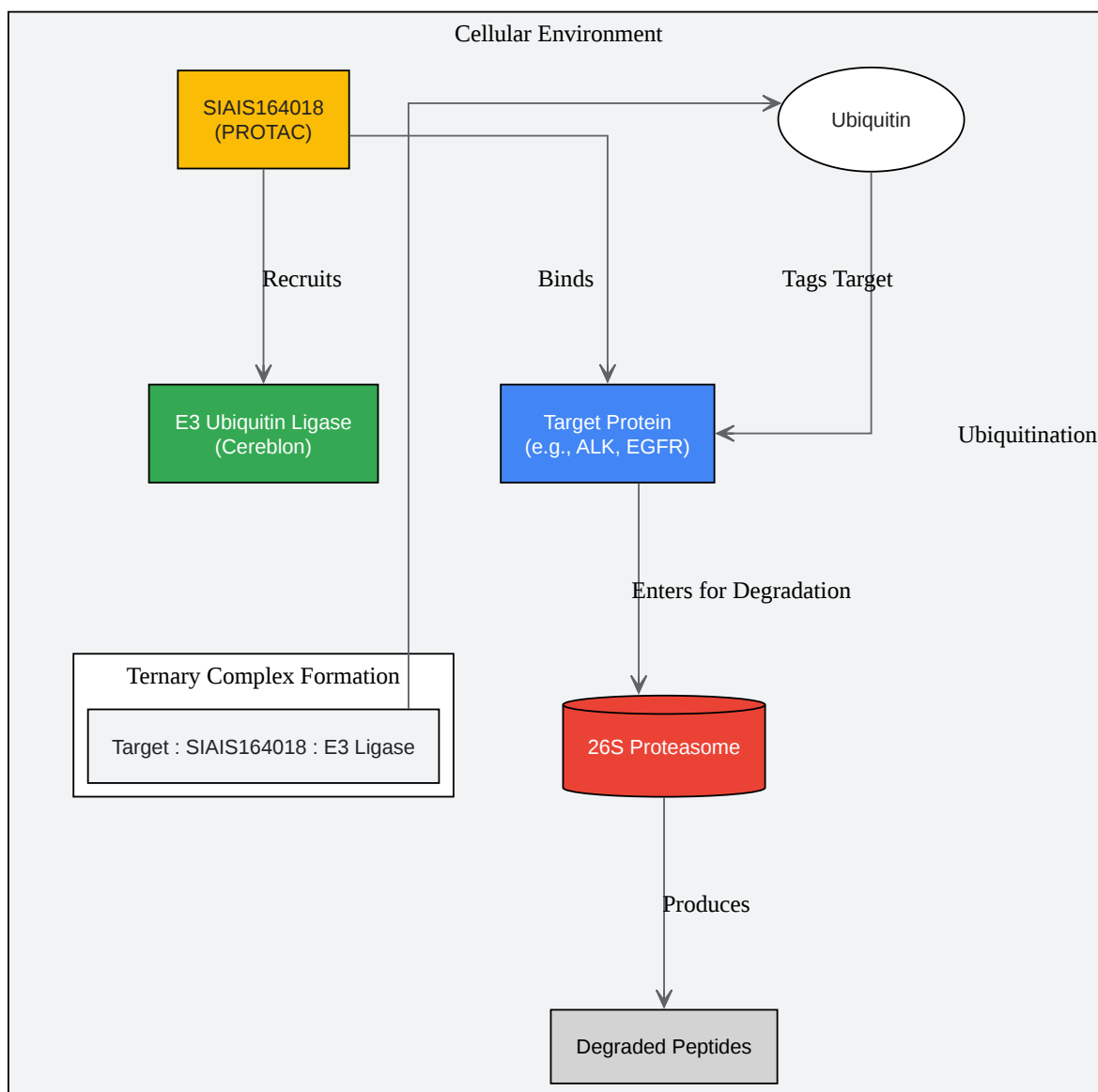
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the targets and off-targets of **SIAIS164018**, a Proteolysis-Targeting Chimera (PROTAC) based on the kinase inhibitor Brigatinib. This document details the quantitative data regarding its target engagement and degradation, the experimental protocols used for its characterization, and visualizations of its mechanism of action and affected signaling pathways.

Core Concepts: PROTAC Mechanism of Action

SIAIS164018 is a heterobifunctional molecule designed to induce the degradation of specific proteins. It functions by simultaneously binding to a target protein and an E3 ubiquitin ligase, in this case, Cereblon (CRBN). This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's proteasome. This catalytic mechanism allows a single molecule of **SIAIS164018** to induce the degradation of multiple target protein molecules.



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Caption: General mechanism of action for **SIAIS164018** as a PROTAC degrader.

Quantitative Analysis of SIAIS164018 Activity

SIAIS164018 has been shown to effectively degrade its intended targets and a range of off-target proteins. The following tables summarize the key quantitative metrics of its activity.

Table 1: In Vitro Kinase Inhibition

Target	IC50 (nM)	Notes
ALK	2.5[1][2]	Anaplastic Lymphoma Kinase
ALK (G1202R Mutant)	6.6[1][2]	A common resistance mutation in ALK

Table 2: Cellular Proliferation Inhibition

Cell Line	Target Expression	IC50 (nM)	Treatment Duration
SR	ALK-positive	2[1][2]	16 hours
293T-ALK(G1202R)	ALK (G1202R)	21[1][2]	72 hours
H1975	EGFR (L858R/T790M)	42[1][2]	72 hours

Table 3: Protein Degradation Potency

Protein Target	Type	DC50 (nM)	Dmax (%)	Cell Line
Primary Targets				
ALK	On-target	< 10	> 90	SR
EGFR (L858R/T790M)	On-target	~100	> 90	H1975
Off-Targets				
FAK	Off-target	< 1[3]	> 90	Calu-1
PYK2	Off-target	< 1[3]	> 90	Calu-1
PTK6 (Brk)	Off-target	< 1[3]	> 90	Calu-1
FER	Off-target	~10	> 90	Calu-1
RSK1	Off-target	~100	~70	Calu-1
GAK	Off-target	~100	~60	Calu-1

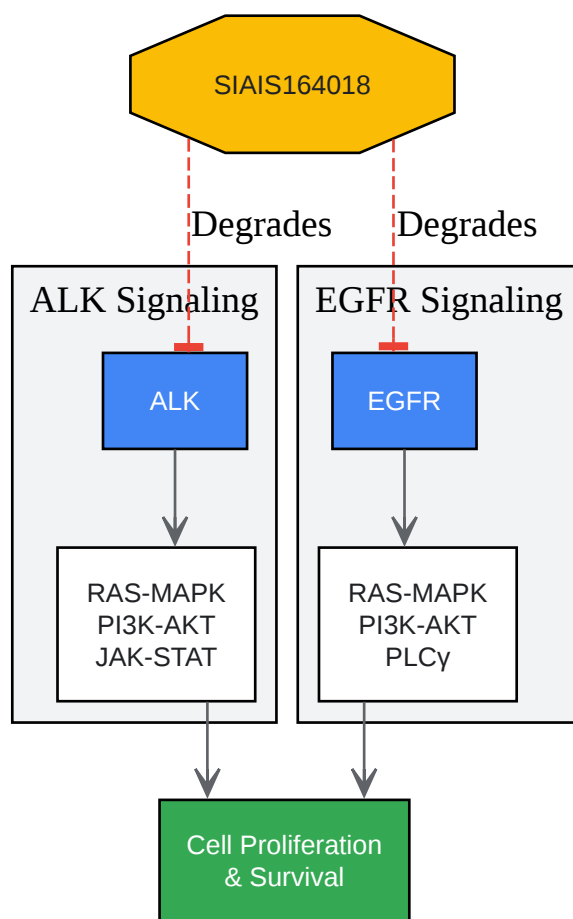
Note: DC50 is the concentration required to induce 50% degradation of the target protein.
Dmax is the maximum percentage of protein degradation observed.

Signaling Pathways Targeted by SIAIS164018

SIAIS164018's degradation of on- and off-target kinases leads to the downregulation of several key cancer-related signaling pathways.

ALK and EGFR Downstream Signaling

The degradation of ALK and EGFR by **SIAIS164018** is intended to inhibit major cell proliferation and survival pathways.[4][5][6][7][8] These include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[4][7][8]

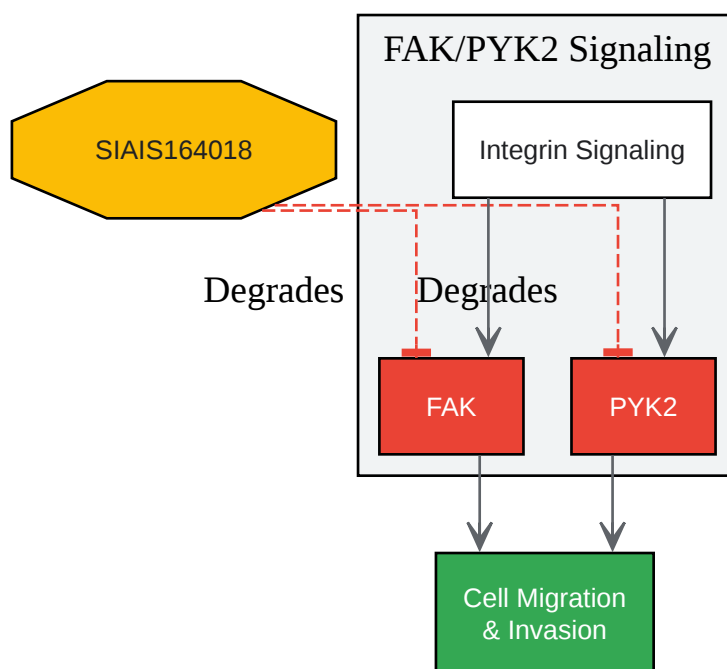


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Caption: Inhibition of ALK and EGFR signaling pathways by **SIAIS164018**.

FAK and PYK2 Off-Target Signaling

The degradation of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2) is a significant off-target effect of **SIAIS164018**. These kinases are involved in cell adhesion, migration, and invasion, and their degradation contributes to the anti-metastatic properties of the compound.^[9]



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Caption: Off-target degradation of FAK and PYK2 by **SIAIS164018**.

Experimental Protocols

The following are summaries of the key experimental protocols used in the characterization of **SIAIS164018**.

In Vitro Kinase Assay

- Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **SIAIS164018** against target kinases.
- Methodology:
 - Recombinant human ALK and ALK (G1202R) kinases were used.
 - The kinase reaction was performed in a buffer containing ATP and a suitable substrate peptide.
 - **SIAIS164018** was added at varying concentrations.

- The reaction was incubated at room temperature, and kinase activity was measured by quantifying the amount of phosphorylated substrate, typically using a luminescence-based assay.
- IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay

- Objective: To measure the effect of **SIAIS164018** on the proliferation of cancer cell lines.
- Methodology:
 - Cells (e.g., SR, 293T-ALK(G1202R), H1975) were seeded in 96-well plates and allowed to adhere overnight.
 - The cells were treated with a serial dilution of **SIAIS164018** for a specified duration (e.g., 16 or 72 hours).
 - Cell viability was assessed using a reagent such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.
 - Luminescence was read on a plate reader.
 - IC50 values were determined from the resulting dose-response curves.

Western Blotting for Protein Degradation

- Objective: To quantify the degradation of target and off-target proteins following treatment with **SIAIS164018**.
- Methodology:
 - Cells were treated with various concentrations of **SIAIS164018** for a set time period (e.g., 16 hours).
 - Cells were lysed, and total protein concentration was determined using a BCA assay.

- Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane was blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., ALK, EGFR, FAK, GAPDH as a loading control).
- After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
- Band intensities were quantified using densitometry software (e.g., ImageJ), and protein levels were normalized to the loading control.
- DC50 and Dmax values were calculated from the dose-response degradation data.

Kinome Profiling

- Objective: To broadly assess the selectivity of **SIAIS164018** against a large panel of human kinases.
- Methodology:
 - **SIAIS164018** was screened at a fixed concentration (e.g., 1 μ M) against a panel of several hundred kinases.
 - The activity of each kinase in the presence of the compound was measured and compared to a vehicle control.
 - The results are typically expressed as the percentage of remaining kinase activity. A lower percentage indicates greater inhibition.
 - This data provides a comprehensive overview of the compound's selectivity and potential off-targets.

Summary and Conclusion

SIAIS164018 is a potent degrader of its intended targets, ALK and EGFR, including clinically relevant mutant forms. Its mechanism of action as a PROTAC allows for sub-stoichiometric, catalytic degradation of these oncoproteins. Furthermore, **SIAIS164018** exhibits significant off-target activity, inducing the degradation of several kinases involved in cell motility and metastasis, such as FAK and PYK2. This polypharmacology may contribute to its potent anti-cancer effects, including the inhibition of cell migration and invasion. The detailed quantitative data and experimental protocols provided in this guide offer a comprehensive technical resource for researchers in the field of targeted protein degradation and cancer drug development. Further investigation into the full spectrum of **SIAIS164018**'s off-targets and their contribution to its overall efficacy and potential toxicities is warranted.

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